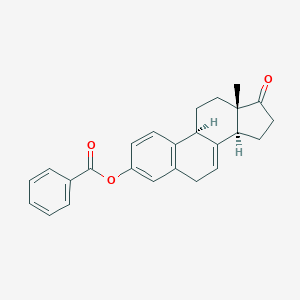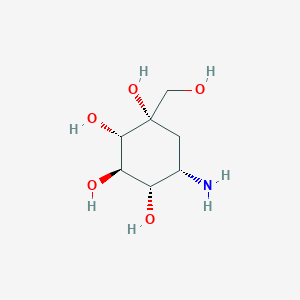
9-Eicosene, (E)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pheromonal Component in Honey Bees
One of the applications of compounds related to 9-Eicosene is in the study of insect behavior, particularly in honey bees. (Z)-11-Eicosen-1-ol, a compound structurally related to 9-Eicosene, was identified as a major volatile component secreted by the sting apparatus of worker honey bees. This compound, along with isopentyl acetate, functions as an alarm pheromone, eliciting stinging behavior when presented near the hive entrance (Pickett, Williams, & Martin, 2004).
Anti-Inflammatory Properties in Herbal Extracts
9-Eicosene is also found in herbal medicine research. For instance, Acanthopanax senticosus extract, which contains 9-Eicosene, shows anti-inflammatory effects. This extract suppresses nitric oxide production and inducible nitric oxide synthase gene expression in macrophages, indicating potential anti-inflammatory applications (Lin, Jin, Cao, & Xu, 2008).
Natural Product Isolation
9-Eicosene has been isolated from natural sources, demonstrating its presence in various plants. For example, it was isolated from the chloroform extract of Baphia nitida leaves, highlighting the compound's presence in diverse botanical sources (Ihenetu, Igwe, Nnaji, & Ejezie, 2020).
Persistence in Agricultural Environments
In agricultural research, compounds like (E)-3-eicosene, which are structurally similar to 9-Eicosene, have been studied for their persistence in soil environments. These compounds were detected as residues in irrigation farmland soils, indicating their stability and potential environmental impact (Olukanni, Audu, & Waziri, 2020).
Role in Insect Physiology
Research on 9-Eicosene has also focused on its role in insect physiology. For instance, 9-Eicosenoic acid, a derivative of 9-Eicosene, is a predominantly male component in the greater waxmoth, Galleria mellonella. It distinguishes the fatty acid composition of male insects from females, indicating a role in insect biology and possibly reproduction (Stanley-Samuelson, 1984).
Mécanisme D'action
Target of Action
9-Eicosene, also known as (E)-icos-9-ene, is a fatty acid that can be found in the acetate extract of the bark of some plants . .
Biochemical Pathways
It has been shown to have medicinal values and to have a hypotensive effect on blood pressure . It also has antimicrobial properties
Propriétés
IUPAC Name |
(E)-icos-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKUUBSZXVVDZ-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques were used to identify and quantify 9-Eicosene, (E)- in these studies?
A: All three studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 9-Eicosene, (E)- within complex plant extracts [, , ]. This widely used technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing valuable information about the composition of complex mixtures.
Q2: Does the presence of 9-Eicosene, (E)- in both Pleurotus ostreatus and Citrus aurantium suggest any shared biological activities?
A: While both Pleurotus ostreatus and Citrus aurantium extracts containing 9-Eicosene, (E)- demonstrated the presence of other bioactive compounds, it's premature to conclude shared biological activities based solely on this shared component [, ]. Further research focusing on isolating and testing 9-Eicosene, (E)- independently is crucial to determine its specific biological effects and potential synergistic interactions with other compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
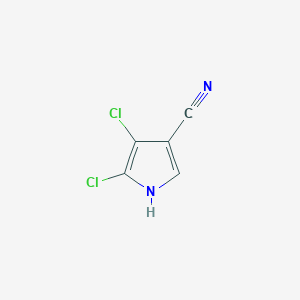
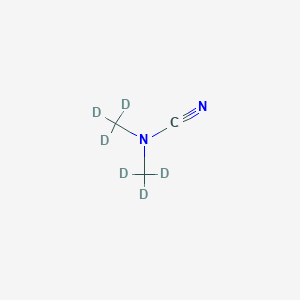
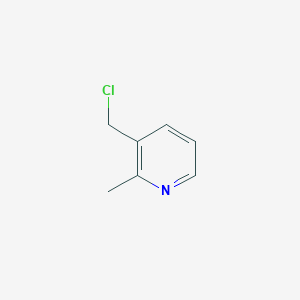

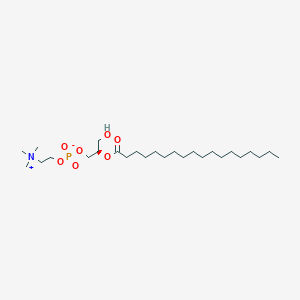
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

